molecular formula C12H12Cl2N3OP B591500 (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide CAS No. 1197953-49-3

(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide

Cat. No.: B591500
CAS No.: 1197953-49-3
M. Wt: 316.122
InChI Key: XIKUAKVCJMVXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide (CAS: 1197953-49-3) is a key intermediate in the synthesis of pharmaceuticals such as brigatinib, a tyrosine kinase inhibitor used in cancer therapy . It features a pyrimidine core substituted with chlorine atoms at positions 2 and 5, an aniline group at position 4, and a dimethylphosphine oxide moiety on the adjacent phenyl ring. Its molecular formula is C₁₂H₁₂Cl₂N₃OP, with a molecular weight of 316.12 g/mol .

Properties

IUPAC Name

2,5-dichloro-N-(2-dimethylphosphorylphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N3OP/c1-19(2,18)10-6-4-3-5-9(10)16-11-8(13)7-15-12(14)17-11/h3-7H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKUAKVCJMVXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Reaction Conditions

A suspension of 2,4,5-trichloropyrimidine (15.2 g, 83 mmol), (2-aminophenyl)dimethylphosphine oxide (9.4 g, 55.6 mmol), and K₂HPO₄ (15.3 g, 110 mmol) in DMF (55 mL) is stirred at 65°C for 4 hours. After cooling, the mixture is filtered, washed with ethyl acetate, and concentrated. The residue is dissolved in ethyl acetate, extracted with saturated sodium chloride, and purified via petroleum ether/ethyl acetate recrystallization to yield a yellow-white solid (12.0 g, 90.3%). HPLC purity exceeds 98%, with the reaction mechanism proceeding via selective displacement of the 4-chloro group in the pyrimidine ring.

Solvent and Base Optimization

DMF is critical for solubilizing reactants, while K₂HPO₄ facilitates deprotonation of the aniline moiety. Substituting DMF with lower-boiling solvents (e.g., acetonitrile) reduces reaction efficiency, as demonstrated by a 22% yield drop in acetonitrile compared to 90.3% in DMF.

Impurity Profiling and Mitigation Strategies

Byproduct Formation

The major impurity, 1,3-bis(2-(dimethylphosphoryl)phenyl) urea (impurity A, 1.3%), arises from oxidation of (2-aminophenyl)dimethylphosphine oxide under aerobic conditions. Residual starting materials (2,4,5-trichloropyrimidine: 9.5%; (2-aminophenyl)dimethylphosphine oxide: 7.8%) are minimized through extended reaction times and excess base.

Atmosphere Control

Sparging with nitrogen reduces impurity A to <0.5%, whereas oxygen exposure increases it to 1.3%. For large-scale synthesis, inert atmospheres (argon or nitrogen) are recommended to suppress oxidative side reactions.

Alternative Methodologies and Modifications

Scale-Up Synthesis

A pilot-scale process using 152 g of 2,4,5-trichloropyrimidine and 94 g of (2-aminophenyl)dimethylphosphine oxide in 500 mL DMF achieves a 90.3% yield. Post-reaction workup includes ethyl acetate extraction and triple washing with petroleum ether/ethyl acetate (3:1 v/v) to enhance purity.

Purification Techniques

Crude product purification involves:

  • Liquid-Liquid Extraction : Saturated sodium chloride removes unreacted starting materials.

  • Recrystallization : Petroleum ether/ethyl acetate (3:1) yields >98% pure product.

  • Chromatography : Silica gel chromatography (ethyl acetate/methanol 10:1) resolves persistent impurities.

Comparative Analysis of Reported Yields

MethodStarting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Standard2,4,5-TrichloropyrimidineK₂HPO₄DMF65490.3>98
Modified2,5,6-Trichloropyrimidine*K₂HPO₄DMF65485.0>95

Reaction Mechanism and Kinetic Considerations

The substitution occurs regioselectively at the 4-position of 2,4,5-trichloropyrimidine due to reduced steric hindrance and electronic activation by adjacent chlorine atoms. Density functional theory (DFT) calculations suggest the 4-chloro group has a lower activation energy (ΔG‡ = 24.5 kcal/mol) compared to the 2- and 5-positions (ΔG‡ > 30 kcal/mol).

Industrial Applications and Process Validation

The synthetic route is validated in the preparation of brigatinib, a tyrosine kinase inhibitor. A 500 mL scale reaction produces 120.0 g of intermediate, which undergoes subsequent coupling with [2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl]amine to yield brigatinib in 85.5% efficiency .

Mechanism of Action

The mechanism of action of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide involves its role as an intermediate in the synthesis of Brigatinib. Brigatinib functions as a potent inhibitor of ALK and c-ros oncogene 1 (ROS1) tyrosine kinases . By inhibiting these kinases, Brigatinib disrupts the signaling pathways that promote cancer cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pyrimidine derivatives, particularly those with halogen substituents and aromatic amino groups. Below is a comparative analysis based on structural features, synthesis, and applications.

Structural and Functional Analogues

Compound A : 2-Chloro-N,6-dimethylpyrimidin-4-amine (CAS: 3569-33-3)
  • Structure: Pyrimidine ring with chloro (C2), methyl (C6), and methylamino (C4) groups.
  • Key Differences : Lacks the phenylphosphine oxide moiety and has fewer chlorine atoms.
  • Similarity Score : 0.60 (structural similarity based on fingerprint analysis) .
Compound B : N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (CAS: 444731-75-3)
  • Structure : Combines pyrimidine (C2-Cl) with an indazole ring and methyl substituents.
  • Key Differences : Incorporates an indazole system instead of a phenylphosphine oxide group.
  • Similarity Score : 0.58 .
Compound C : 2-Chloro-N-ethylpyrimidin-4-amine (CAS: 86443-51-8)
  • Structure: Simple pyrimidine derivative with C2-Cl and ethylamino (C4) groups.
  • Key Differences: No aromatic or phosphine oxide substituents.
  • Similarity Score : 0.57 .

Comparative Analysis

Hazard Profile
  • Target Compound : Classified with hazards H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
  • Analogues : Simpler compounds (e.g., Compound C) generally exhibit fewer hazards due to reduced complexity.

Research Findings and Implications

  • Pharmaceutical Utility : The target compound’s dichloropyrimidine and phosphine oxide groups are critical for its role in brigatinib synthesis, enabling precise molecular interactions .
  • Structural Optimization : Compared to analogues like Compound B, the phenylphosphine oxide group balances solubility and reactivity, avoiding excessive hydrophobicity.

Biological Activity

(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide, with the CAS number 1197953-49-3, is a phosphine oxide derivative primarily recognized as an intermediate in the synthesis of the antitumor agent Brigatinib. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) pathways.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂Cl₂N₃OP, with a molecular weight of 316.12 g/mol. Its structure features a pyrimidine ring substituted with two chlorine atoms and an amino group linked to a phenyl ring, which suggests various potential biological interactions.

PropertyValue
Chemical FormulaC₁₂H₁₂Cl₂N₃OP
Molecular Weight316.12 g/mol
SynonymsAP26113 intermediates 1
IUPAC Name2,5-dichloro-N-(2-dimethylphosphorylphenyl)pyrimidin-4-amine
PubChem CID88853985

Antitumor Activity

Brigatinib has demonstrated significant efficacy in clinical settings, leading to its approval for use in patients who have not previously received ALK inhibitor therapy. The biological activity of this compound is closely tied to its role in enhancing the potency and selectivity of ALK inhibitors .

Case Studies

  • Brigatinib Efficacy : In clinical trials, Brigatinib showed improved outcomes in patients with NSCLC compared to previous therapies. This highlights the importance of this compound as a precursor that contributes to the therapeutic effectiveness of ALK inhibitors .
  • Synthesis and Reactivity Studies : Research has explored the reactivity of this compound in organic synthesis, particularly focusing on its ability to form novel pyrimidine derivatives. These derivatives may exhibit diverse biological activities beyond antitumor effects, including antimicrobial and anti-inflammatory properties .

Potential Applications

The compound's unique structure suggests several potential applications:

  • Anticancer Therapeutics : As a key intermediate in ALK inhibitor synthesis.
  • Synthetic Chemistry : In the development of new pharmaceuticals targeting various biological pathways.

Q & A

Q. What are the optimized synthetic routes and conditions for preparing (2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide?

The compound is synthesized via nucleophilic aromatic substitution between 2,4,5-trichloropyrimidine and (2-aminophenyl)dimethylphosphine oxide. Key conditions include using K₂HPO₄ as a base in DMF at 65°C for 4 hours, yielding ~69% after silica gel chromatography (mobile phase: dichloromethane:methanol = 40:1) . Optimization focuses on stoichiometry (1.5 equiv of trichloropyrimidine) and temperature control to minimize side reactions.

Q. How is the compound purified, and what analytical methods confirm its structural integrity?

Post-synthesis purification employs silica gel column chromatography. Structural confirmation uses:

  • ¹H/¹³C-NMR : Peaks at δ = 11.55 (s, 2H, NH), 8.67 (pyrimidine H), and 1.86 ppm (dimethylphosphine oxide CH₃) .
  • HRMS (ESI) : [M+H]⁺ observed at m/z 316.0175 .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation and purity (>95%) .

Q. What are the solubility and stability profiles under standard laboratory conditions?

Solubility is highest in polar aprotic solvents (DMF, DMSO). Stability tests in CDCl₃ show no decomposition over 48 hours at 25°C, but prolonged heating (>80°C) in protic solvents may degrade the phosphine oxide moiety .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the substitution reaction at the pyrimidine ring?

The 4-position of 2,4,5-trichloropyrimidine is more reactive due to electron-withdrawing effects from adjacent chlorine atoms, favoring nucleophilic attack by the aniline’s amino group. Computational studies (DFT) suggest transition-state stabilization via hydrogen bonding with K₂HPO₄ . Competing reactions at the 2- or 5-positions are suppressed by steric hindrance from the dimethylphosphine oxide group .

Q. How can impurity formation during synthesis be mitigated, and what analytical methods detect them?

Common impurities include:

  • Di-substituted byproducts : Formed via over-reaction at multiple pyrimidine positions. Controlled by limiting trichloropyrimidine stoichiometry (1.5 equiv) .
  • Oxidation products : Phosphine oxide degradation under acidic conditions. Avoided by maintaining neutral pH during workup . Detection uses LC-MS/MS (low ppm sensitivity) and ¹⁹F-NMR (if fluorine-containing analogs are present) .

Q. What is the compound’s role in structure-activity relationship (SAR) studies for kinase inhibitors?

As a key intermediate in Brigatinib (ALK/EGFR inhibitor), its dichloropyrimidine core and phosphine oxide group enhance target binding via:

  • Hydrophobic interactions : Chlorine atoms fit into kinase hydrophobic pockets.
  • Hydrogen bonding : The phosphine oxide’s oxygen forms H-bonds with catalytic lysine residues . Modifying the phenyl ring’s substituents (e.g., replacing dimethylphosphine oxide with sulfonamides) alters potency and selectivity .

Q. How does the compound’s electronic configuration influence its reactivity in further functionalization?

The electron-deficient pyrimidine ring facilitates electrophilic substitutions (e.g., Suzuki couplings at the 5-chloro position). The dimethylphosphine oxide group acts as an electron-withdrawing meta-director, guiding subsequent modifications to specific positions .

Methodological Challenges and Solutions

Q. What strategies resolve discrepancies in NMR data between synthetic batches?

Batch variations in δ = 1.82–1.86 ppm (CH₃ groups) may arise from residual solvent or moisture. Solutions include:

  • Drying samples : Use molecular sieves or lyophilization.
  • Standardized acquisition parameters : Fixed temperature (25°C) and deuterated solvent batches .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Molecular docking (AutoDock Vina) and MD simulations assess binding to ALK/EGFR kinases. ADMET predictions (SwissADME) highlight low blood-brain barrier penetration (logBB < -1) due to the phosphine oxide’s polarity, guiding lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.